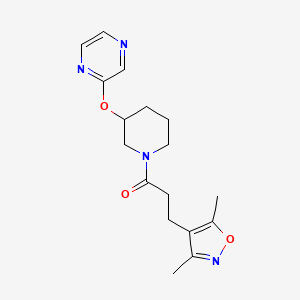
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, also known as DPI, is a commonly used compound in scientific research. It is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in intracellular signaling pathways. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Scientific Research Applications
Antibacterial and Antioxidant Properties : Compounds structurally related to the queried chemical have demonstrated significant antibacterial activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa. Additionally, these compounds exhibit antioxidant activities, suggesting their potential utility in developing new antibacterial and antioxidant agents (A. Al-ayed, 2011).
Diverse Library Generation : The use of compounds with dimethylamino and thiophenyl groups as starting materials in alkylation and ring closure reactions has been explored to generate a structurally diverse library of compounds. This approach can be applied to synthesize a wide range of derivatives with potential biological or material applications, underscoring the versatility of these chemical frameworks (G. Roman, 2013).
Molecular Structure Investigations : Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. This research illustrates the importance of these compounds in understanding intermolecular interactions and electronic properties, which can be crucial for the design of novel materials or drugs (Ihab Shawish et al., 2021).
Biofilm Inhibition and Enzyme Inhibition : Bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized and tested for their antibacterial efficacy, particularly against bacterial biofilms. Additionally, these compounds have shown potential as inhibitors of the MurB enzyme, suggesting their applicability in addressing antibiotic resistance and targeting specific bacterial synthesis pathways (Ahmed E. M. Mekky & S. Sanad, 2020).
Synthesis of Fused Heterocyclic Systems : Research into the synthesis of new fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines and benzofuran derivatives, highlights the continuous interest in expanding the chemical space of heterocyclic compounds. These efforts aim to discover compounds with novel properties for potential pharmacological or material science applications (Naglaa F. H. Mahmoud et al., 2017).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)5-6-17(22)21-9-3-4-14(11-21)23-16-10-18-7-8-19-16/h7-8,10,14H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHELAMQQQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


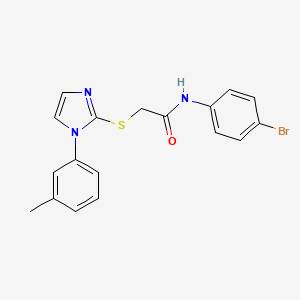
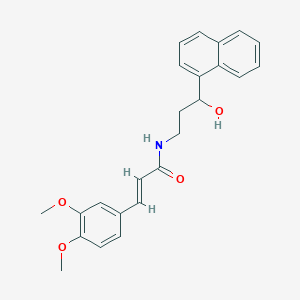
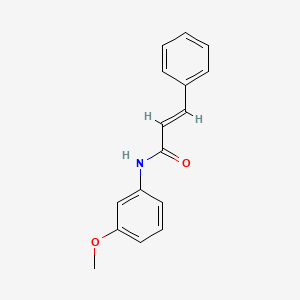


![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)
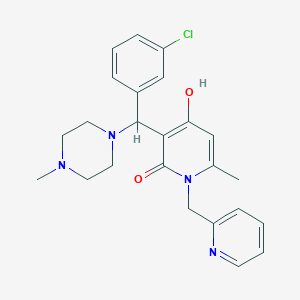
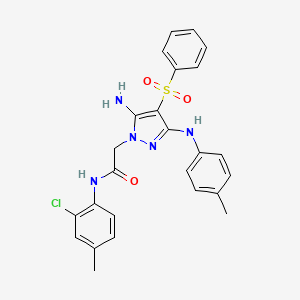
![(E)-2-(2-chlorobenzoyl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2780585.png)

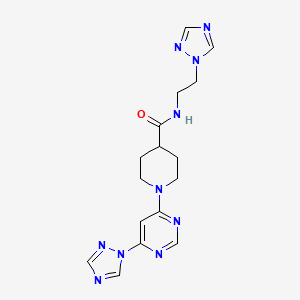
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)